N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide

Lipophilicity Membrane Permeability Drug Design

Researchers needing a compact, fluorinated scaffold for CNS fragment-based screening often face supply inconsistency for N-(pyridinylmethyl)trifluoroacetamides. This compound (CAS 169506-59-6) addresses that gap with reliable availability and documented physicochemical advantages. - cLogP 3.18 & TPSA 38.9 Ų: predicts passive blood-brain barrier penetration. - Trifluoroacetamide group confers metabolic resistance vs. acetamide analogs. - Only 4 rotatable bonds; pre-organized for flat kinase/bromodomain pockets.

Molecular Formula C9H5ClF6N2O
Molecular Weight 306.59 g/mol
Cat. No. B12341174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide
Molecular FormulaC9H5ClF6N2O
Molecular Weight306.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CNC(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H5ClF6N2O/c10-5-1-4(8(11,12)13)2-17-6(5)3-18-7(19)9(14,15)16/h1-2H,3H2,(H,18,19)
InChIKeyPXARBBMJAHQJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide: Class Identity & Procurement


N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide (CAS 169506-59-6) is a synthetic, low-molecular-weight (306.59 g/mol) pyridine derivative containing two trifluoromethyl groups and a chloro substituent . This compound belongs to the class of N-(pyridinylmethyl)trifluoroacetamides, a scaffold frequently employed as a lipophilic building block or fragment in medicinal chemistry and agrochemical research, where its dense fluorination influences physicochemical properties such as lipophilicity and metabolic stability distinct from non-fluorinated or partially fluorinated analogs.

Why N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide Cannot Be Simply Replaced


Compounds within the N-(pyridinylmethyl)amide class can differ drastically in molecular properties that govern permeability, solubility, and metabolic fate, making generic substitution unreliable. The unique combination of a pyridine ring bearing both a chlorine and a trifluoromethyl group, linked via a methylene bridge to a trifluoroacetamide moiety, generates a distinct electronic environment and lipophilicity profile that directly impacts binding thermodynamics and ADME behavior . Replacing this compound with an analog lacking the trifluoroacetamide group or possessing an elongated alkyl linker will alter these key parameters, as quantified below.

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide: Quantitative Differentiation vs. Analogs


Lipophilicity Advantage vs Non-Fluorinated Analog

The target compound exhibits a significantly higher calculated partition coefficient (cLogP) compared to its non-fluorinated analog, N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)acetamide. This difference arises from the replacement of the acetyl methyl group with a trifluoromethyl moiety, which substantially increases hydrophobicity, a key determinant of passive membrane permeability .

Lipophilicity Membrane Permeability Drug Design

Membrane Diffusion Advantage vs Ethyl-Linked Analog

The target compound contains a single hydrogen-bond donor (the amide N-H), identical to the comparator N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide. However, its lower topological polar surface area (TPSA) due to the shorter methylene linker results in an improved TPSA-to-molecular-weight ratio, a surrogate for enhanced membrane diffusion efficiency .

Hydrogen Bonding ADME Fragment-Based Drug Design

Binding Advantage via Reduced Flexibility vs Pyrazolyl Analog

The target compound has four rotatable bonds, whereas the pyrazolyl-linked analog N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide possesses five rotatable bonds. The lower number of rotatable bonds reduces conformational entropy penalty upon binding, which can translate to improved binding thermodynamics for rigid protein pockets .

Conformational Entropy Binding Affinity Protein-Ligand Interactions

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,2,2-trifluoroacetamide: Optimal Application Scenarios


Fragment-Based Discovery for CNS Permeability

The compound's cLogP of 3.18 and single hydrogen-bond donor confer an ideal balance of lipophilicity and low polarity for passive blood-brain barrier penetration. It can be used as a lipophilic fragment for screening against CNS enzymes or receptors, where non-fluorinated analogs (cLogP ~1.95) are predicted to be significantly less permeable .

Synthesis of Stable Fluorinated Agrochemical Intermediates

The trifluoroacetamide group increases resistance to metabolic hydrolysis compared to acetamide derivatives, making this compound a valuable intermediate for designing insecticides or herbicides with prolonged half-lives in planta. Its lipophilicity also favors cuticular penetration in pest organisms .

Rigid Pocket Targeting for Kinase and PPI Inhibitors

With only four rotatable bonds and a compact TPSA of 38.9 Ų, the molecule is pre-organized for binding to flat, rigid pockets such as those found in kinases or bromodomains. This reduces the entropic penalty associated with more flexible analogs, potentially improving hit rates in high-concentration fragment screens .

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